3-Ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione
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Overview
Description
3-Ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione is a heterocyclic compound with the molecular formula C₅H₇NO₂S₂. It belongs to the thiazolidine family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction proceeds under mild conditions and yields the desired thiazolidine derivative .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolidines .
Scientific Research Applications
3-Ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological studies.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of 3-ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as cell proliferation, apoptosis, and inflammation.
Pathways Involved: It modulates signaling pathways like the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
- 2-Thioxo-3-ethyl-1,3-thiazolidin-4,5-dione
- 3-Ethyl-2-thioxo-thiazolidine-4,5-dione
- Ethyl-2-thioxothiazolidine-4,5-dione
Comparison: While these compounds share a similar thiazolidine core, 3-ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its enhanced pharmacological activity and stability make it a preferred choice for various applications .
Properties
CAS No. |
21468-41-7 |
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Molecular Formula |
C5H5NO2S2 |
Molecular Weight |
175.2 g/mol |
IUPAC Name |
3-ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione |
InChI |
InChI=1S/C5H5NO2S2/c1-2-6-3(7)4(8)10-5(6)9/h2H2,1H3 |
InChI Key |
VFYQZLIAKSSPOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=O)SC1=S |
Origin of Product |
United States |
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